Ortho- vs. Para-Fluoro AChE Inhibitory Potency: 8.6-Fold Difference
In a head-to-head comparison within the same acetylcholinesterase (AChE) inhibition assay, the ortho-fluorophenoxy-substituted piperazine derivative exhibited an IC50 of 48.80 µM (pIC50 4.31), while the para-fluorophenoxy analog achieved an IC50 of 5.70 µM (pIC50 5.24), representing an 8.6-fold difference in potency [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 48.80 µM (pIC50 4.31) – ortho-fluorophenoxy ethyl-benzyl-phenylpiperazine |
| Comparator Or Baseline | IC50 = 5.70 µM (pIC50 5.24) – para-fluorophenoxy ethyl-benzyl-phenylpiperazine |
| Quantified Difference | 8.6-fold weaker AChE inhibition with ortho-fluoro vs para-fluoro substitution |
| Conditions | In vitro AChE inhibition assay; compound series 1-(4-(2-aryloxyethyl)benzyl)-4-phenylpiperazine derivatives [1]. |
Why This Matters
If AChE off-target liability must be minimized, the ortho-fluoro compound's 8.6-fold lower AChE potency is a defensible selection criterion over the para-fluoro analog.
- [1] PMC6992985 Table 1. AChE inhibition IC50 data. View Source
